CDK8 Enzymatic Potency Comparison: CDK8-IN-18 Occupies a Low‑Nanomolar to Micromolar Potency Gap Relative to Clinical‑Stage and Advanced‑Lead CDK8 Inhibitors
CDK8-IN-18 inhibits CDK8 with an IC₅₀ of 43 μM (43,000 nM) [1]. This value places it approximately 16,500‑fold weaker than MSC2530818 (IC₅₀ = 2.6 nM) and roughly 1,700‑fold weaker than CDK8-IN-19 (IC₅₀ = 25.08 nM) . Among commonly referenced CDK8 inhibitors, CDK8-IN-18 is one of the least potent, which can be advantageous in experimental designs requiring incomplete target suppression rather than full catalytic inhibition.
| Evidence Dimension | CDK8 enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 43 μM (43,000 nM) |
| Comparator Or Baseline | MSC2530818 IC₅₀ = 2.6 nM; CDK8-IN-19 IC₅₀ = 25.08 nM; CDK8-IN-15 IC₅₀ = 57 nM |
| Quantified Difference | ~16,500‑fold weaker than MSC2530818; ~1,700‑fold weaker than CDK8-IN-19; ~750‑fold weaker than CDK8-IN-15 |
| Conditions | Biochemical CDK8/Cyclin C enzyme inhibition assay (source patent WO2018027082A1 for CDK8-IN-18; MedChemExpress/Selleckchem product specifications for comparators) |
Why This Matters
A user requiring graded CDK8 inhibition rather than near‑complete target blockade would rationally select CDK8-IN-18 over sub‑nanomolar inhibitors; conversely, researchers needing potent target engagement should not procure this compound, preventing wasted expenditure.
- [1] The Broad Institute, Inc., Johannessen, L., Shamji, A., et al. Use of CDK8 inhibitors to treat diseases of inflammation and autoimmunity. World Intellectual Property Organization, WO2018027082 A1, 2018-02-08. (CDK8-IN-18 IC₅₀ = 43 μM) View Source
